molecular formula C11H8Cl2N2 B1371281 4-Chloro-6-(2-chlorobenzyl)pyrimidine

4-Chloro-6-(2-chlorobenzyl)pyrimidine

Cat. No.: B1371281
M. Wt: 239.1 g/mol
InChI Key: FKGJEAGWFLSXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-chlorobenzyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 4 and a 2-chlorobenzyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.1 g/mol

IUPAC Name

4-chloro-6-[(2-chlorophenyl)methyl]pyrimidine

InChI

InChI=1S/C11H8Cl2N2/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2

InChI Key

FKGJEAGWFLSXSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=NC=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, solubility, and biological activity of pyrimidine derivatives are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position 4/6) Key Properties/Applications Synthesis Yield/Reactivity Source
4-Chloro-6-(2-chlorobenzyl)pyrimidine Cl, 2-Cl-benzyl Intermediate for bioactive derivatives Requires optimized chlorination steps (e.g., POCl3)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl, Cl-CH2; pyrazolo-pyrimidine core High-yield synthesis (72% with POCl3); potential antimicrobial activity Improved yield via POCl3 vs. 29% in prior methods
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Cl, CF3; thieno-pyrimidine core Enhanced metabolic stability (CF3 group) Synthesized via POCl3-mediated chlorination
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Cl, 3-MeO-phenyl; thieno core Tunable electronic effects for nucleophilic substitution Reacts with sodium methoxyphenolate
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Cl, 2,3-xylidino; thioacetic acid Hepatocarcinogenic in rats; peroxisome proliferator Linked to persistent DNA replication in liver
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine Cl, Me; 6-Cl-pyridinyl Dual chloro groups enhance electrophilicity Used in agrochemical intermediates

Physicochemical Properties

  • Melting Points : Pyrazolo-pyrimidine derivatives (e.g., 2b) have higher melting points (286–287°C) due to hydrogen bonding and crystalline stability, whereas this compound derivatives may show lower melting points depending on substituent bulk .

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